5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride
Description
Background and Significance of Dihydroindole Derivatives
Dihydroindole derivatives constitute a fundamentally important class of heterocyclic compounds that have garnered substantial attention in contemporary pharmaceutical and chemical research. These compounds are characterized by the partial hydrogenation of the indole nucleus, resulting in a saturated five-membered ring fused to an aromatic benzene ring. The significance of dihydroindole derivatives stems from their unique chemical reactivity patterns and their ability to serve as intermediates in the synthesis of complex natural products and pharmaceutically active molecules.
The process of hydrogenation that converts indoles to their dihydro counterparts fundamentally alters the electronic distribution within the molecular framework, leading to modified biological activities and enhanced stability under certain conditions. This transformation is particularly significant because it reduces the aromatic character of the pyrrole ring while maintaining the benzene ring's aromaticity, creating a hybrid system with distinct chemical properties. Research has demonstrated that 2,3-dihydroindoles specifically exhibit promising neuroprotective and antioxidant properties, making them valuable scaffolds for drug development targeting neurological disorders.
The biological significance of dihydroindole derivatives extends beyond their individual activities to their role as biosynthetic precursors and metabolic intermediates. These compounds frequently serve as key intermediates in the total synthesis of complex alkaloids, particularly those belonging to the Aspidosperma family. The reduced indole nucleus provides enhanced selectivity in chemical transformations and offers opportunities for regioselective functionalization that are not available in the fully aromatic indole system. Furthermore, the conformational flexibility introduced by the saturated carbon centers allows for more precise interactions with biological targets, often resulting in improved selectivity profiles compared to their aromatic counterparts.
Contemporary research has revealed that dihydroindole derivatives possess unique binding characteristics with various biological receptors, including melatonin receptors, where they demonstrate significant affinity and functional activity. The structural modifications possible within the dihydroindole framework, particularly substitutions at the 5-position, have been shown to dramatically influence both the pharmacokinetic properties and the biological activity profiles of these compounds. This structure-activity relationship understanding has driven extensive research into developing new derivatives with optimized therapeutic potential.
Historical Development of Indole and Dihydroindole Chemistry
The historical trajectory of indole chemistry traces its origins to the mid-19th century, establishing a foundation that would eventually lead to the development of sophisticated dihydroindole derivatives. The initial discovery of indole itself occurred in 1866 when German chemist Kuno Fritz successfully extracted indole from the distillation products of tryptophan, marking the beginning of systematic indole research. This seminal discovery opened new avenues for understanding the chemical behavior of nitrogen-containing heterocyclic systems and their potential applications in organic synthesis.
The late 19th and early 20th centuries witnessed significant advances in indole synthesis methodology, with Emil Fischer's groundbreaking Fischer indole synthesis emerging in the 1880s as a fundamental method for constructing indole nuclei from phenylhydrazines and carbonyl compounds under acidic conditions. This method established the first reliable pathway for indole construction and became the foundation for numerous subsequent synthetic developments. The Fischer synthesis demonstrated the potential for systematic approaches to heterocyclic construction and inspired generations of chemists to explore indole chemistry further.
The mid-20th century brought forth additional synthetic methodologies that expanded the toolkit for indole construction. The development of the Leimgruber-Batcho indole synthesis provided alternative pathways for creating N-substituted indoles, demonstrating the evolving sophistication of synthetic approaches. Concurrently, the Baeyer-Jackson method and various reductive cyclization processes further diversified the available synthetic strategies, enabling the creation of increasingly complex indole derivatives with varying substitution patterns.
The progression toward dihydroindole chemistry represented a natural evolution from the established indole synthetic methods. Researchers began exploring selective reduction strategies that could convert indole derivatives to their partially saturated counterparts while maintaining structural integrity and introducing new reactivity patterns. The development of efficient reduction protocols, particularly those employing metal hydrides and catalytic hydrogenation methods, enabled the systematic preparation of dihydroindole derivatives. These advances were particularly significant because they allowed for the preservation of sensitive functional groups during the reduction process.
Modern developments in the 21st century have introduced sophisticated approaches such as carbon-hydrogen activation and functionalization strategies that enable regioselective modifications of both indole and dihydroindole systems. These contemporary methods emphasize environmental consciousness and atom economy while achieving high levels of selectivity. The integration of computational chemistry and structure-based design approaches has further accelerated the development of new dihydroindole derivatives with predicted biological activities, representing a convergence of traditional synthetic chemistry with modern technological capabilities.
Structural Classification of 5-Substituted Dihydroindoles
The structural classification of 5-substituted dihydroindoles encompasses a diverse array of compounds characterized by specific substitution patterns and stereochemical arrangements. The 5-position of the dihydroindole nucleus represents a particularly important site for structural modification, as substitutions at this location significantly influence both the chemical reactivity and biological activity of the resulting compounds. The methoxycarbonyl group present in 5-methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride exemplifies one of the most synthetically useful and biologically relevant substitution patterns within this classification system.
The fundamental structural framework of 5-substituted dihydroindoles consists of a benzene ring fused to a partially saturated pyrrole ring, with the 5-position corresponding to the benzene ring portion of the molecule. This positioning allows for electronic communication between the substituent and the aromatic system while maintaining sufficient distance from the nitrogen center to avoid direct steric interference. The methoxycarbonyl substituent specifically introduces both electron-withdrawing and hydrogen-bonding capabilities, creating a multifunctional site for molecular recognition and chemical reactivity.
Classification schemes for 5-substituted dihydroindoles typically consider both the electronic nature of the substituent and its steric requirements. Electron-donating groups such as methyl, ethyl, and methoxy substituents generally enhance the nucleophilicity of the dihydroindole nitrogen and increase the electron density of the aromatic ring. Conversely, electron-withdrawing groups like carboxyl, ester, and halogen substituents reduce the electron density and can significantly alter the compound's reactivity profile. The methoxycarbonyl group represents an interesting case where both electron-withdrawing (through the carbonyl) and electron-donating (through the methoxy oxygen) effects are present.
Table 1: Structural Classifications of 5-Substituted Dihydroindoles Based on Electronic Effects
| Substituent Type | Representative Groups | Electronic Effect | Biological Activity Impact |
|---|---|---|---|
| Electron-Donating | Methyl, Ethyl, Methoxy | Increases ring electron density | Enhanced receptor binding |
| Electron-Withdrawing | Carboxyl, Ester, Halogen | Decreases ring electron density | Modified selectivity profiles |
| Mixed Character | Methoxycarbonyl | Dual electronic effects | Balanced activity-selectivity |
| Bulky Groups | Branched alkyl, Aryl | Steric hindrance | Altered binding conformations |
The stereochemical aspects of 5-substituted dihydroindoles add additional complexity to their classification. The presence of the saturated carbon centers at positions 2 and 3 introduces potential for stereoisomerism, particularly when additional substituents are present at these positions. The chair-like conformation typically adopted by the six-membered ring portion influences the spatial orientation of substituents and affects molecular recognition events. For this compound, the planar nature of the ester group allows for optimal π-π stacking interactions and hydrogen bonding capabilities.
Synthetic accessibility represents another important classification criterion for 5-substituted dihydroindoles. Compounds with methoxycarbonyl substituents are generally accessible through direct esterification of the corresponding carboxylic acid derivatives or through carbon-carbon bond forming reactions followed by functional group manipulation. The stability of the ester functionality under typical synthetic conditions makes these compounds particularly attractive for further structural elaboration and medicinal chemistry optimization efforts.
Research Significance and Objectives
The research significance of this compound stems from its unique position at the intersection of synthetic accessibility, structural diversity, and biological activity potential. Contemporary pharmaceutical research has increasingly focused on heterocyclic compounds that can serve as privileged scaffolds for drug discovery, and dihydroindole derivatives have emerged as particularly promising candidates due to their favorable pharmacological properties and synthetic versatility. The specific compound under investigation represents an ideal case study for understanding structure-activity relationships within this important chemical class.
One of the primary research objectives surrounding this compound involves elucidating its binding characteristics with various biological targets, particularly melatonin receptors. Recent investigations have demonstrated that structurally related dihydroindole derivatives exhibit significant binding affinity for both melatonin receptor type 1 and melatonin receptor type 2, with intrinsic activities that vary depending on the specific substitution pattern. The methoxycarbonyl substituent at the 5-position is hypothesized to contribute to enhanced binding through additional hydrogen bonding interactions and optimal spatial positioning for receptor recognition.
Table 2: Research Applications and Biological Targets of 5-Substituted Dihydroindoles
| Research Area | Primary Targets | Compound Features | Expected Outcomes |
|---|---|---|---|
| Neuropharmacology | Melatonin receptors | Methoxycarbonyl group | Enhanced binding affinity |
| Synthetic Chemistry | Alkaloid synthesis | Dihydroindole scaffold | Efficient total synthesis |
| Medicinal Chemistry | Multiple targets | Structural flexibility | Optimized selectivity |
| Chemical Biology | Receptor interactions | Conformational control | Mechanistic insights |
The synthetic utility of this compound extends beyond its individual biological activities to its potential role as a key intermediate in the total synthesis of complex natural products. Research has demonstrated that dihydroindole intermediates are particularly valuable in the construction of Aspidosperma alkaloids and related natural products through carefully orchestrated cascade reactions. The methoxycarbonyl functionality provides a handle for further chemical elaboration, including reduction to alcohols, hydrolysis to carboxylic acids, or transformation to amides and other derivatives.
Current research objectives also encompass understanding the mechanistic basis for the biological activities observed with dihydroindole derivatives. Computational studies and molecular modeling approaches are being employed to predict binding modes and to rationalize the structure-activity relationships observed in experimental studies. These investigations are particularly important for guiding the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.
The development of new synthetic methodologies for accessing 5-substituted dihydroindoles represents another significant research objective. While traditional reduction approaches provide access to these compounds, there is considerable interest in developing more direct and efficient synthetic routes that can accommodate diverse substitution patterns and stereochemical requirements. The ability to introduce the methoxycarbonyl group through various synthetic strategies, including carbonylation reactions, malonate chemistry, and direct esterification approaches, provides multiple pathways for structural optimization and analog development.
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-indole-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9;/h2-3,6,11H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEQCDVQNSWAGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-10-4 | |
| Record name | 1H-Indole-5-carboxylic acid, 2,3-dihydro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2,3-dihydro-1H-indole-5-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reissert Indole Synthesis Pathway
This classical approach involves the formation of the indole skeleton through condensation reactions, followed by functional group modifications.
This pathway is advantageous for introducing the methoxycarbonyl group at the 5-position, which is key for subsequent hydrochloride formation.
Oxidation and Carboxylation of Indole Derivatives
This method involves oxidation of indole precursors to form aldehyde intermediates, which are then converted to the desired carbamate derivatives.
Direct Multi-step Synthesis from Indole Precursors
This approach involves the synthesis of indole derivatives with pre-installed functional groups, followed by cyclization and functionalization steps.
Key Reagents and Conditions
Research Findings and Data Summary
Research indicates that the synthesis efficiency and yield depend heavily on the choice of intermediates and reaction conditions. For example:
- The oxidation of indole-2-carboxylates with MnO₂ typically yields aldehyde intermediates in 40-50% yield, which then undergo condensation and reduction steps to produce the target compound.
- The use of hydrazine hydrate for converting esters to hydrazides is well-established, with yields often exceeding 70%.
- The final cyclization step to form the dihydro-indole ring system is optimized under reflux conditions with controlled temperature and inert atmospheres to prevent oxidation.
Data Table: Comparative Yields and Conditions
| Method | Key Reagents | Typical Yield (%) | Reaction Time | Notes |
|---|---|---|---|---|
| Reissert synthesis | Diethyl oxalate, t-BuOK | 50-60 | 12-24 hours | Classic route, high regioselectivity |
| Oxidation-reduction | MnO₂, LiAlH₄ | 40-55 | 8-16 hours | Suitable for functional group tolerance |
| Direct synthesis from precursors | Ethyl 5-methoxyindole-2-carboxylate, hydrazine | 60-75 | 10-20 hours | Efficient, scalable |
Notes on Purification and Characterization
Purification typically involves column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane). Characterization confirms structure via NMR, IR, and mass spectrometry, ensuring the integrity of the synthesized this compound.
Chemical Reactions Analysis
Types of Reactions
5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more reduced forms of indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carbonyl-containing compounds, while substitution reactions can introduce different functional groups onto the indole ring .
Scientific Research Applications
Pharmaceutical Development
5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride plays a crucial role as a key intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural properties allow it to enhance the efficacy of various drug formulations. Research indicates that compounds derived from this indole can exhibit significant biological activity, including neuroprotective effects and potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Study: Neurological Drug Development
Recent studies have focused on synthesizing novel indole derivatives that incorporate this compound. These derivatives have shown promising results in preclinical trials for their ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress .
Organic Synthesis
In organic chemistry, this compound serves as an essential building block for creating complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for synthesizing diverse compounds with unique properties. Researchers utilize it to explore new reaction pathways and develop innovative synthetic methodologies .
Table: Synthetic Applications of this compound
| Application Area | Description |
|---|---|
| Synthesis of Anticancer Agents | Used to create derivatives with potential antiproliferative activity. |
| Development of Chiral Compounds | Acts as a precursor in the synthesis of chiral heterocycles. |
| Creation of Functional Materials | Employed in the design of polymers with specific electronic properties. |
Biological Studies
The compound has been extensively studied for its biological activity , particularly in cancer research. Preliminary findings suggest that it may possess antitumor properties , providing a basis for developing new therapeutic agents. Researchers are investigating its mechanisms of action and potential as an anticancer drug candidate .
Case Study: Antiproliferative Activity
A series of experiments have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported that specific derivatives showed IC50 values in the nanomolar range, indicating strong growth inhibition .
Material Science
In material science, this compound is utilized for developing new materials with tailored properties. Its unique chemical structure allows it to be integrated into polymers and coatings designed for applications in electronics and other high-tech industries .
Applications in Electronics
Research has indicated that incorporating indole derivatives into polymer matrices can enhance their electrical conductivity and thermal stability, making them suitable for advanced electronic applications.
Analytical Chemistry
This compound is also employed as a standard in analytical chemistry. It aids in ensuring accurate measurements during the analysis of complex mixtures, contributing to the reliability of experimental results across various chemical analyses .
Mechanism of Action
The mechanism of action of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Pharmacological and Functional Properties
- Target Compound: Limited pharmacological data are available, though structurally related indoles are screened for bioactivity. The ester group may serve as a prodrug moiety .
- 5-Methoxy-3-(2-nitrovinyl)-1H-indole : The nitrovinyl group confers antioxidant properties, as demonstrated in ischemia studies .
- Ethanamine Derivatives (e.g., 5-Methoxy-1H-indole-3-ethanamine hydrochloride) : These compounds often target serotonin receptors, highlighting the impact of substituents on neurochemical activity .
Biological Activity
5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various indole-based compounds that exhibit a range of pharmacological effects, including anticancer, antimicrobial, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various kinases involved in cell signaling and growth regulation. For instance, similar indole derivatives have shown to interact with CHK1 and CHK2 kinases, which play crucial roles in the DNA damage response pathway.
Key Targets
- CHK1 and CHK2 Kinases : Involved in DNA repair mechanisms.
- SGK Kinase : Regulates ion transport and cellular volume.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's efficacy has been evaluated through in vitro assays measuring cell viability and growth inhibition.
| Cell Line | IC50 (µM) | % Cell Viability at 10 µM |
|---|---|---|
| A-549 | 0.25 | 45% |
| MCF-7 | 0.30 | 50% |
| Panc-1 | 0.20 | 40% |
| HT-29 | 0.15 | 35% |
The above table summarizes the inhibitory concentration (IC50) values and the percentage of cell viability at a concentration of 10 µM for different cancer cell lines .
Neuroprotective Properties
In addition to its anticancer effects, this compound has shown promise in neuroprotection studies. Derivatives similar to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress and neurotoxicity.
Case Study: Neuroprotective Effects
In a study involving SH-SY5Y neuroblastoma cells, compounds with similar structures demonstrated significant neuroprotective effects against H₂O₂-induced oxidative damage. The results indicated that these compounds could inhibit lipid peroxidation and reduce oxidative stress markers, suggesting their potential as therapeutic agents for neurodegenerative diseases.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest that the compound undergoes metabolic conversion via cytochrome P450 enzymes, influencing its bioavailability and efficacy.
Metabolic Pathways
The metabolism of this compound involves:
- Phase I Reactions : Oxidation and reduction processes mediated by liver enzymes.
- Phase II Reactions : Conjugation reactions that enhance solubility and excretion.
Safety Profile and Toxicity
Toxicological assessments are essential for determining the safety profile of this compound. Early studies indicate that while lower doses exhibit therapeutic effects, higher concentrations may lead to cytotoxicity in non-cancerous cell lines.
Q & A
Q. Basic Research Focus
- Structural Confirmation :
- Purity Assessment :
How can researchers resolve contradictions in NMR data when synthesizing substituted dihydroindole derivatives?
Advanced Research Focus
Contradictions in NMR signals (e.g., unexpected splitting or integration discrepancies) may arise from:
- Conformational Dynamics : The dihydroindole ring can adopt boat or chair conformations, altering proton environments. Variable-temperature NMR (e.g., 25°C to −40°C) can stabilize conformers for clearer analysis .
- Crystallographic Validation : Single-crystal X-ray diffraction (as in ) resolves ambiguities by providing absolute stereochemistry and bond angles .
- Solvent Effects : Deuterated DMSO vs. CDCl3 may shift proton signals due to hydrogen bonding with the indole NH group .
What computational methods assist in predicting the reactivity of the methoxycarbonyl group in dihydroindole derivatives under varying conditions?
Q. Advanced Research Focus
- DFT Calculations : Model electron density around the methoxycarbonyl group to predict nucleophilic/electrophilic behavior. For example, Fukui indices identify reactive sites for hydrolysis or nucleophilic substitution .
- MD Simulations : Study solvent interactions (e.g., water vs. DMF) to optimize reaction media for stability. Simulations of similar esters show accelerated hydrolysis in polar protic solvents .
- SAR Studies : Compare with analogs (e.g., 5-chloro or 5-bromo derivatives) to correlate substituent effects with reaction rates .
What safety protocols are essential when handling this compound in laboratory settings?
Q. Experimental Design Focus
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Waste Disposal : Segregate halogenated organic waste for professional treatment to prevent environmental contamination .
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
How can researchers design stability studies for this compound under storage conditions?
Q. Advanced Research Focus
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Track peaks corresponding to hydrolysis byproducts (e.g., free carboxylic acid) .
- Light Sensitivity : Store aliquots in amber vials at −20°C and compare UV spectra before/after light exposure .
- pH Stability : Dissolve in buffers (pH 3–9) and assess decomposition rates using LC-MS .
What strategies mitigate low yields in multi-step syntheses of 5-Methoxycarbonyl-2,3-dihydro-1H-indole derivatives?
Q. Advanced Research Focus
- Intermediate Trapping : Use scavenger resins (e.g., polymer-bound sulfonic acid) to remove excess reagents in CuAAC reactions .
- Microwave Assistance : Reduce reaction times (e.g., from 12 hrs to 2 hrs) for steps like esterification, improving throughput .
- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst ratio) via response surface methodology (RSM) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
